molecular formula C11H9Cl2F2NO B15313422 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride

Cat. No.: B15313422
M. Wt: 280.09 g/mol
InChI Key: DXOCKQMOXAVMSN-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride typically involves the reaction of isoquinoline derivatives with chloro and difluoroethoxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where isoquinoline is reacted with 1-chloro-2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isoquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins or nucleic acids, potentially altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-4-(2,2-difluoroethoxy)butane
  • Isoflurane

Uniqueness

1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is unique due to its isoquinoline core, which imparts specific chemical properties and reactivity. The presence of both chloro and difluoroethoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9Cl2F2NO

Molecular Weight

280.09 g/mol

IUPAC Name

1-chloro-4-(2,2-difluoroethoxy)isoquinoline;hydrochloride

InChI

InChI=1S/C11H8ClF2NO.ClH/c12-11-8-4-2-1-3-7(8)9(5-15-11)16-6-10(13)14;/h1-5,10H,6H2;1H

InChI Key

DXOCKQMOXAVMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)OCC(F)F.Cl

Origin of Product

United States

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